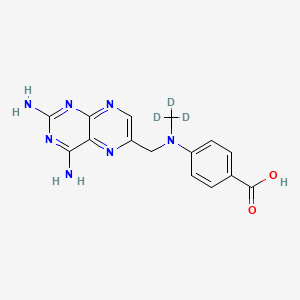
DAMPA-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAMPA-d3, also known as 2,4-diamino-N10-methylpteroic acid-d3, is a deuterium-labeled derivative of 2,4-diamino-N10-methylpteroic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard for the analysis of methotrexate metabolites. It is a crucial tool in pharmacokinetic studies and drug metabolism research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DAMPA-d3 involves the incorporation of deuterium atoms into the molecular structure of 2,4-diamino-N10-methylpteroic acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production process is carefully controlled to maintain the integrity of the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
DAMPA-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy-DAMPA-d3.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Hydroxy-DAMPA-d3: Formed through oxidation.
Reduced this compound: Formed through reduction.
Substituted this compound: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
DAMPA-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled standard, it is used in the analysis of methotrexate metabolites.
Biology: It helps in studying the metabolic pathways of methotrexate and its derivatives.
Medicine: this compound is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of methotrexate.
Industry: It is used in the development and validation of analytical methods for drug testing and quality control.
Wirkmechanismus
DAMPA-d3 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, 2,4-diamino-N10-methylpteroic acid, acts as a metabolite of methotrexate. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By studying this compound, researchers can gain insights into the metabolism and action of methotrexate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-N10-methylpteroic acid: The non-deuterated form of DAMPA-d3.
Methotrexate: The parent compound from which this compound is derived.
Hydroxy-DAMPA: A metabolite formed from the oxidation of DAMPA.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it a valuable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis in pharmacokinetic studies, providing more accurate data compared to non-labeled compounds.
Eigenschaften
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
